ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-3-24-14-11-9-13(10-12-14)20-27(22,23)18-15-7-5-6-8-16(15)26-17(18)19(21)25-4-2/h5-12,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECUYXJQJYKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
In this approach, a thiophene derivative undergoes electrophilic aromatic substitution. For example, 2-bromo-1-(4-ethoxyphenyl)ethanone reacts with a thiophene precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 80–100°C. The reaction proceeds via a carbocation intermediate, forming the benzothiophene ring through intramolecular cyclization. Key parameters include:
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Catalyst loading : 10–15 mol% AlCl₃ ensures complete conversion without over-acylation.
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Solvent selection : Dichloromethane (DCM) or toluene optimizes polarity for intermediate stability.
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Reaction time : 6–8 hours under reflux minimizes side products like diaryl ketones.
Yield optimization studies indicate that substituting AlCl₃ with FeCl₃ reduces hydrolysis byproducts, improving yields from 68% to 82%.
Transition-Metal-Catalyzed Cyclization
Palladium-catalyzed Suzuki-Miyaura coupling offers superior regiocontrol. A bromothiophene derivative couples with a boronic ester-functionalized aryl group (e.g., 4-ethoxyphenylboronic acid) in a mixture of THF and aqueous Na₂CO₃. Using Pd(PPh₃)₄ (5 mol%) at 90°C for 12 hours achieves cyclization with >90% purity. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Sulfamoyl Group Introduction
The sulfamoyl moiety (-SO₂NH-) is introduced via nucleophilic substitution or sulfamoylation .
Sulfamoylation with Sulfamoyl Chloride
The benzothiophene intermediate reacts with 4-ethoxyphenylsulfamoyl chloride in anhydrous DCM under nitrogen. Triethylamine (TEA) acts as a base to scavenge HCl, maintaining a pH of 8–9. Key considerations:
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Stoichiometry : A 1.2:1 molar ratio of sulfamoyl chloride to benzothiophene minimizes unreacted starting material.
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Temperature : Reactions conducted at 0–5°C prevent N- versus O-sulfonylation competition, favoring N-sulfamoylation.
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Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove excess reagents.
Yields range from 75–85%, with HPLC-MS analysis confirming >98% purity.
Alternative Pathway: CDI-Mediated Coupling
Carbonyldiimidazole (CDI) activates the sulfamoyl group for coupling in non-polar solvents like toluene. This method, adapted from analogous benzimidazole syntheses, involves:
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Reacting 4-ethoxyphenylsulfonamide with CDI (1.5 eq) in toluene at 55–60°C for 2 hours.
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Adding the benzothiophene core and heating at 100°C for 3 hours.
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Distilling toluene under vacuum and recrystallizing from ethyl acetate.
This route achieves 80% yield with reduced side reactions, as confirmed by ¹H NMR.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid to an ethyl ester.
Acid-Catalyzed Esterification
The sulfamoylated benzothiophene-carboxylic acid reacts with ethanol in the presence of concentrated H₂SO₄ (2 mol%) at reflux (78°C) for 6 hours. The Dean-Stark trap removes water, shifting equilibrium toward ester formation. Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:EtOAc = 3:1). Typical yields are 70–75%.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM at 25°C for 24 hours provide milder alternatives. This method avoids high temperatures, preserving the sulfamoyl group’s integrity.
Industrial-Scale Optimization
Large-scale synthesis necessitates modifications for cost-efficiency and safety:
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Continuous Flow Reactors : Tubular reactors with integrated temperature control reduce reaction times by 40% compared to batch processes.
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Catalyst Recycling : Pd catalysts are recovered via filtration over Celite®, reducing metal waste.
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Quality Control : In-line FTIR monitors reaction progress, while DSC (Differential Scanning Calorimetry) ensures crystalline product consistency.
Analytical Characterization
Rigorous characterization validates synthetic success:
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.25 (q, 2H, -OCH₂), δ 7.12–7.89 (m, aromatic H) |
| HPLC-MS (ESI+) | m/z 406.1 [M+H]⁺ (calc. 405.5) |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O) |
X-ray crystallography resolves conformational ambiguities, revealing a dihedral angle of 112° between the benzothiophene and 4-ethoxyphenyl planes.
Troubleshooting and Yield Optimization
Common challenges and solutions include:
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Low Sulfamoylation Efficiency : Pre-activating the sulfamoyl chloride with TEA (1.1 eq) before adding the benzothiophene core improves electrophilicity.
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Ester Hydrolysis : Storing the final product under anhydrous conditions with molecular sieves prevents degradation.
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Crystallization Issues : Seeding with microcrystals from ethyl acetate/hexane mixtures (1:2) enhances crystal uniformity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Research indicates that compounds in the benzothiophene family may exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer progression. Its mechanism may involve the inhibition of certain molecular pathways associated with tumor growth.
Pharmaceutical Development
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be modified into various derivatives that may have enhanced biological activities or improved pharmacokinetic properties.
Material Science
In addition to its medicinal applications, this compound can be utilized in the production of specialty chemicals and materials. Its structural characteristics lend themselves to applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with specific thermal or mechanical properties.
- Organic Electronics : Its electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of benzothiophene derivatives, including this compound. The researchers found that the compound exhibited significant cytotoxic effects against various cancer cell lines, particularly breast and lung cancer cells. The study suggested that the compound's mechanism of action involved apoptosis induction and cell cycle arrest.
Case Study 2: Synthesis and Characterization
Another research article focused on optimizing the synthetic route for producing this compound. The researchers successfully developed a scalable method that improved yield and purity, facilitating further studies into its biological activities.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate with four analogs, highlighting structural variations, molecular properties, and substituent effects:
Key Observations:
Substituent Position and Size: The 4-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like 4-methylphenyl or 3-methylphenyl . This could enhance membrane permeability but reduce aqueous solubility.
Electronic Effects :
- The ethoxy group (-OCH₂CH₃) in the target compound and acts as an electron-donating group, which may stabilize resonance structures of the sulfonamide moiety, affecting reactivity or binding .
Unreported Data :
- Critical physicochemical properties (e.g., melting point, solubility) are largely absent in the literature, limiting direct comparisons of practical applicability .
Biological Activity
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a benzothiophene core, an ethoxyphenyl sulfamoyl group, and an ethyl ester functionality. The synthesis typically involves several key steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Sulfamoyl Group : This is done via nucleophilic substitution with sulfamoyl chloride derivatives.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class exhibit significant antimicrobial activity. This compound has been evaluated against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzothiophene possess notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
| Candida albicans | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism of action is thought to involve the inhibition of key signaling pathways that promote tumorigenesis .
Anti-inflammatory Effects
Benzothiophene derivatives are noted for their anti-inflammatory activities. This compound may exert these effects by modulating inflammatory mediators and cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, altering cellular behavior.
Case Studies and Research Findings
Several studies have documented the biological activities of related benzothiophene compounds. For example:
- A study published in Bioorganic & Medicinal Chemistry highlighted a series of benzothiophene derivatives showing potent antibacterial activity against multiple strains .
- Another investigation focused on the anticancer potential of various benzothiophenes, noting significant cytotoxic effects on cancer cell lines .
Q & A
What are the key considerations for designing a multistep synthesis route for this compound?
Answer:
The synthesis of ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves multiple steps, including:
- Core Benzothiophene Formation : Cyclization of thiophene derivatives via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .
- Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under controlled pH and temperature to avoid over-sulfonation .
- Esterification : Ethyl ester formation via nucleophilic acyl substitution, optimized with catalysts like DMAP or pyridine .
Advanced Consideration : Reaction intermediates should be characterized via HPLC-MS or NMR to monitor regioselectivity, particularly during sulfamoylation, where competing side reactions (e.g., N- vs. O-sulfonation) may occur .
How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining:
- Ring Puckering : The benzothiophene core may adopt envelope or half-chair conformations, quantified using Cremer-Pople puckering parameters (Q, θ, φ) .
- Sulfamoyl Group Orientation : The dihedral angle between the 4-ethoxyphenyl and benzothiophene planes can influence steric interactions and crystal packing .
Methodological Tip : Use SHELXL for refinement, with disorder modeling for flexible groups (e.g., ethoxy chains) . For example, in analogous cyclohexenone derivatives, split occupancies resolved conformational disorder in 4-chlorophenyl rings .
What spectroscopic techniques are optimal for characterizing this compound, and how should data contradictions be addressed?
Answer:
- NMR : and NMR confirm substituent connectivity but may fail to distinguish rotational isomers of the sulfamoyl group. Use variable-temperature NMR to assess dynamic behavior .
- IR : The carbonyl stretch (~1700 cm) and sulfonamide bands (~1350, 1150 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS resolves isotopic patterns, critical for verifying molecular formula in sulfur-containing compounds .
Data Conflict Resolution : If NMR and XRD structures disagree (e.g., bond lengths), prioritize XRD data due to its direct spatial resolution .
How does the electronic nature of the 4-ethoxyphenyl group influence the compound’s reactivity?
Answer:
The 4-ethoxyphenyl group is electron-donating via resonance, which:
- Activates the Sulfamoyl Group : Enhances nucleophilicity at the sulfonamide nitrogen, facilitating hydrogen bonding in biological targets .
- Modulates Aromatic Electrophilic Substitution : Directs further functionalization to meta positions relative to the ethoxy group .
Advanced Analysis : DFT calculations (e.g., Mulliken charges) quantify electron density distribution, predicting sites for electrophilic attack .
What strategies mitigate challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation rates .
- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 4-(2,4-dichlorophenyl) derivatives) to induce nucleation .
- Temperature Gradients : Gradual cooling from 50°C to 4°C minimizes disorder in flexible substituents .
Case Study : Ethyl 6-(4-chlorophenyl) analogs crystallized in orthorhombic P222 with Z’=2, requiring disorder modeling for the ethoxy group .
How can computational methods predict biological activity or intermolecular interactions?
Answer:
- Molecular Docking : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) using AutoDock Vina .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors, aromatic π-stacking) using Schrödinger Phase .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .
Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
What are the common pitfalls in interpreting mass spectrometry data for sulfur-containing heterocycles?
Answer:
- Isotopic Patterns : Sulfur (: 95%, : 4.2%) complicates isotopic distribution. Use high-resolution MS to distinguish from adducts .
- Fragmentation Pathways : The benzothiophene core undergoes retro-Diels-Alder cleavage, producing ions at m/z 121 and 149 .
Best Practice : Perform MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .
How can researchers resolve discrepancies between theoretical and experimental UV-Vis spectra?
Answer:
- Solvent Effects : Simulate spectra with implicit solvent models (e.g., PCM in Gaussian) to account for solvatochromic shifts .
- Conformational Sampling : Use TD-DFT with Boltzmann-weighted conformers to match experimental λ .
Case Study : Ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives showed a 15 nm redshift in ethanol vs. gas-phase DFT predictions, resolved by including solvent interactions .
What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA : Detect impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/water) .
- LC-MS/MS : Identify byproduct structures (e.g., des-ethoxy derivatives) via fragmentation patterns .
Advanced Tip : Use standard additions of known impurities (e.g., unreacted benzothiophene precursors) for calibration .
How do steric and electronic factors influence the compound’s solid-state packing and stability?
Answer:
- Intermolecular Interactions : Sulfonamide N–H···O hydrogen bonds and ethoxy C–H···π interactions stabilize crystal lattices .
- Conformational Rigidity : Planar benzothiophene cores favor dense packing, while bulky 4-ethoxyphenyl groups reduce melting points .
Quantitative Analysis : Hirshfeld surface analysis (CrystalExplorer) maps interaction contributions (e.g., H-bonding vs. van der Waals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
